molecular formula C9H17NO3 B14070366 Ethyl 3-(butylamino)-3-oxopropanoate CAS No. 10174-67-1

Ethyl 3-(butylamino)-3-oxopropanoate

Cat. No.: B14070366
CAS No.: 10174-67-1
M. Wt: 187.24 g/mol
InChI Key: LZWMXXDLRRJZLU-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)-3-oxopropanoate is a β-keto ester derivative characterized by a butylamino substituent at the 3-position of the propanoate backbone. Its structure combines a reactive β-keto ester moiety with a secondary amine group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is typically synthesized via amide coupling reactions using reagents like carbodiimides (e.g., EDCI) or through alkylation of β-keto esters with halogenated amines . Applications include its use as a precursor in the synthesis of heterocycles, peptidomimetics, and bioactive molecules targeting enzymes or receptors .

Properties

CAS No.

10174-67-1

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 3-(butylamino)-3-oxopropanoate

InChI

InChI=1S/C9H17NO3/c1-3-5-6-10-8(11)7-9(12)13-4-2/h3-7H2,1-2H3,(H,10,11)

InChI Key

LZWMXXDLRRJZLU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction of Halo-Ketoesters with Butylamine

A widely reported method involves the displacement of halogen atoms in halo-ketoesters by butylamine. For example, 3-(2-chloro-4-fluoro-5-nitrophenyl)-3-oxopropionic acid ethyl ester reacts with butylamine in acetonitrile under anhydrous conditions, catalyzed by potassium carbonate. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient aromatic ring. While this method was initially designed for nitro-substituted aryl systems, analogous aliphatic systems can be synthesized by substituting the aryl chloride with an aliphatic chloro-ketoester.

Optimization Insights :

  • Solvent : Anhydrous acetonitrile enhances reaction rates by stabilizing the transition state.
  • Temperature : Room temperature (25°C) suffices for complete conversion within 24 hours.
  • Base : Potassium carbonate neutralizes HCl byproducts, preventing amine protonation.

Direct Amidation of Ketoacids

An alternative route involves the amidation of ethyl 3-oxopropanoate with butylamine using carbodiimide coupling agents (e.g., EDC/HOBt). This method avoids halogenated intermediates but requires stringent moisture control. The ketoacid is activated as a mixed anhydride or via in situ formation of an active ester, facilitating nucleophilic attack by the amine.

Visible-Light Photocatalytic Methods

Mechanism of Photocatalytic Amidation

A groundbreaking approach employs visible-light photocatalysis to synthesize ethyl 3-(butylamino)-3-oxopropanoate. The protocol uses fac-Ir(ppy)3 as a photocatalyst, DABCO as a base, and organobromides under 30 W blue LED irradiation. The mechanism involves:

  • Photoexcitation : The iridium catalyst absorbs light, generating a long-lived excited state.
  • Single-Electron Transfer (SET) : The catalyst oxidizes the organobromide, forming a radical intermediate.
  • Radical Coupling : The radical reacts with butylamine, forming the C–N bond.

Key Advantages :

  • Yield : 76–96% for tert-butyl variants, adaptable to n-butylamine.
  • Conditions : Ambient temperature, avoiding energy-intensive heating.

Experimental Protocol (Adapted from ACS Publication)

  • Reagents :

    • fac-Ir(ppy)3 (1 mol%)
    • Butylamine (1.5 equiv)
    • Ethyl propiolate (1.0 equiv)
    • DABCO (0.5 equiv)
    • MeCN/H2O (95:5 v/v)
  • Procedure :

    • Combine reagents in a nitrogen-purged vial.
    • Irradiate with blue LEDs (30 W) for 20 hours.
    • Extract with ethyl acetate, wash with HCl/brine, and purify via silica chromatography.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Scalability Key Limitations
Nucleophilic Substitution RT, anhydrous MeCN 60–75% Industrial Requires halogenated precursors
Photocatalytic Blue LED, RT 76–96% Lab-scale Sensitive to oxygen/moisture
Direct Amidation EDC/HOBt, 0°C 50–65% Moderate High reagent cost

Table 1 . Comparison of preparation methods for this compound.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., MeCN, DMF) enhance nucleophilicity in conventional methods, while photocatalytic reactions benefit from aqueous mixtures (MeCN/H2O) to stabilize radical intermediates.

Catalytic Additives

  • DABCO : Scavenges protons in photocatalytic systems, preventing catalyst quenching.
  • K2CO3 : Neutralizes acids in SNAr reactions, maintaining amine reactivity.

Temperature and Time

Photocatalytic reactions achieve completion within 20 hours at RT, whereas conventional methods may require extended durations (24–48 hours).

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 6.89 (br s, NH), 4.19 (q, J = 7.1 Hz, OCH2CH3), 3.21 (s, COCH2CO), 1.35 (s, C(CH3)3), 1.27 (t, J = 7.2 Hz, CH2CH3).
  • 13C NMR : δ 170.0 (C=O), 164.0 (COO), 61.4 (OCH2), 51.3 (N–C), 42.2 (CH2), 28.6 (C(CH3)3), 14.0 (CH3).

Purity Assessment

Silica gel chromatography (hexane/ethyl acetate eluent) achieves >95% purity, confirmed by HPLC.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated flow systems minimize human intervention and improve reproducibility for nucleophilic substitution routes.

Catalyst Recycling

Photocatalytic methods face challenges in iridium recovery, though recent advances in immobilized catalysts show promise.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylamino)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(butylamino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(butylamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Electronic Effects

The table below summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent Groups Molecular Weight Synthesis Method Key Applications References
Ethyl 3-(butylamino)-3-oxopropanoate Butylamino 201.2* Amide coupling Drug intermediates, heterocycle synthesis
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluorophenyl 210.2 Esterification Antidepressant precursors
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-methoxyphenyl 222.2 Alkylation with NaH/THF Anti-tubercular agents
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl 156.2 Alkylation with LiCl/DIPEA Triazolopyrimidinone derivatives
Ethyl 3-(4-bromoanilino)-3-oxopropanoate 4-bromoanilino 300.1 Malonamic acid coupling Enzyme inhibition studies
Ethyl 3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropanoate Dihydropyrrole 197.2 Grubbs catalyst metathesis Polymer/macrocycle synthesis

*Calculated based on formula C₉H₁₇NO₃.

Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in , 3-chloro-4-methoxyphenyl in ) enhance electrophilicity at the β-keto position, favoring nucleophilic attacks. Electron-donating groups (e.g., 2-methoxyphenyl in ) stabilize enolate intermediates, facilitating alkylation or cyclization reactions.
  • Steric Effects :
    • Bulky substituents like cyclopropyl () or 3-methylbenzo[d]isoxazol-6-yl () hinder reactivity but improve metabolic stability in drug candidates.
    • Ortho-substituted derivatives (e.g., 2-fluorophenyl in ) exhibit steric hindrance, reducing reaction yields compared to para-substituted analogs.

Physicochemical Properties

  • Solubility: Butylamino derivatives exhibit higher solubility in polar solvents (e.g., DMF, ethanol) compared to aryl-substituted analogs.
  • Thermal Stability : Cyclopropyl and aromatic derivatives () display higher thermal stability (>200°C) due to rigid structures.

Q & A

Q. What strategies improve the sustainability of large-scale synthesis for this compound?

  • Methodological Answer :
  • Green Chemistry : Replace thionyl chloride with enzymatic catalysis for benzoyl chloride generation, reducing HCl waste .
  • Flow Chemistry : Microreactors enhance heat/mass transfer, minimizing solvent use and improving atom economy (e.g., 80% yield in tert-butyl ester synthesis) .
  • Catalyst Recycling : Immobilize cobalt or zinc catalysts on silica supports to reduce metal leaching .

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